molecular formula C11H15NO2 B8507992 2-[1,3]Dioxolan-2-yl-6-isopropylpyridine

2-[1,3]Dioxolan-2-yl-6-isopropylpyridine

Cat. No.: B8507992
M. Wt: 193.24 g/mol
InChI Key: FVTGMSVNPRXVTJ-UHFFFAOYSA-N
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Description

2-[1,3]Dioxolan-2-yl-6-isopropylpyridine is a chemical compound of interest in organic synthesis and medicinal chemistry research. The molecule features a pyridine ring, a common nitrogen-containing heterocycle, which is substituted at the 2-position with a [1,3]dioxolane group and at the 6-position with an isopropyl group. The [1,3]dioxolane functional group is widely recognized in synthetic chemistry as a protected form of an aldehyde, making this compound a potential precursor or intermediate for accessing more complex molecular architectures. Researchers may find value in this compound as a versatile building block for the construction of larger, more complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the pyridine ring offers a potential coordination site for metal complexes or can be utilized to influence the solubility and electronic properties of the resulting compounds. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-6-propan-2-ylpyridine

InChI

InChI=1S/C11H15NO2/c1-8(2)9-4-3-5-10(12-9)11-13-6-7-14-11/h3-5,8,11H,6-7H2,1-2H3

InChI Key

FVTGMSVNPRXVTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=N1)C2OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
This compound Pyridine - 2-position: [1,3]dioxolane
- 6-position: isopropyl
C₁₁H₁₅NO₂ 193.24
TP455 Thiazolo[5,4-d]pyrimidine - 2-position: furanyl
- N5-position: 2-methoxybenzyl
C₁₈H₁₅N₅O₂S 373.41
MHY2251 Dihydroquinazolin-4(1H)-one - 2-position: benzo[d][1,3]dioxol-5-yl C₁₅H₁₂N₂O₃ 268.27



Key Observations :

  • Heterocyclic Core: While this compound features a pyridine core, TP455 and MHY2251 incorporate thiazolopyrimidine and dihydroquinazolinone backbones, respectively. These differences influence electronic properties and binding affinities in biological systems.
  • Substituent Profiles: The [1,3]dioxolane group in the target compound is analogous to the benzo[d][1,3]dioxole in MHY2251, which is critical for π-π stacking or hydrogen bonding in receptor interactions .

Table 2: Functional Roles of Compared Compounds

Compound Reported Biological Activity Mechanism/Application
This compound Not explicitly reported Likely intermediate for ligands or catalysts due to pyridine’s coordination capacity
TP455 A2A adenosine receptor antagonist Inhibits A2AAR, with potential applications in Parkinson’s disease or cancer therapy
MHY2251 SIRT1 inhibitor Induces apoptosis in cancer cells via SIRT1 inhibition

Key Findings :

  • Target Compound: No direct biological data are available, but its pyridine core and dioxolane substituent suggest utility in metal coordination or as a precursor for bioactive molecules.
  • TP455 : Demonstrates receptor antagonism, highlighting the importance of heterocyclic diversity (thiazolopyrimidine vs. pyridine) in target specificity .
  • MHY2251 : The benzo[d][1,3]dioxole group enhances SIRT1 binding affinity, suggesting that analogous dioxolane groups in the target compound could be optimized for similar applications .

Preparation Methods

Catalytic Hydrogenation of 2- Dioxolan-2-yl-6-isopropenylpyridine

The most direct route to 2-dioxolan-2-yl-6-isopropylpyridine involves the hydrogenation of 2-dioxolan-2-yl-6-isopropenylpyridine (Formula XXXXV). This method, described in patents, employs low hydrogen pressure (1–5 bar) in the presence of palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts. The reaction typically proceeds at 20–80°C in ethanol or ethyl acetate, achieving >90% conversion within 2–4 hours. The isopropenyl group (-C(CH₂)=CH₂) is selectively reduced to an isopropyl moiety (-CH(CH₃)₂) without affecting the dioxolane ring, as confirmed by ¹H NMR monitoring.

Reaction Optimization and Byproduct Analysis

Critical parameters include catalyst loading (2–5 wt%), hydrogen purity, and solvent polarity. Polar aprotic solvents like tetrahydrofuran (THF) reduce reaction rates by stabilizing the intermediate π-complex, whereas ethanol enhances proton availability, accelerating hydrogen uptake. Side products such as over-reduced pyrolidine derivatives (<5%) form when temperatures exceed 100°C, necessitating precise thermal control. Post-reaction purification via vacuum distillation or silica gel chromatography yields ≥95% pure product.

Wittig Reaction Approach

Synthesis of Isopropenyl Intermediate via Wittig Olefination

The isopropenyl precursor for hydrogenation is synthesized via a Wittig reaction between 1-(6-dioxolan-2-yl-pyridin-2-yl)-ethanone (Formula XXXXII) and methyltriphenylphosphonium bromide. The ylide, generated by deprotonating the phosphonium salt with potassium tert-butoxide in THF, reacts with the ketone at −78°C to room temperature. This exothermic reaction achieves 70–85% yield, with unreacted ketone recoverable via acid-base extraction.

Table 1: Wittig Reaction Conditions and Outcomes

ParameterValue/RangeImpact on Yield
Temperature−78°C to 25°CHigher yields at lower temps
BaseKOtBu (1.2 equiv)Optimal ylide formation
SolventTHFPrevents side reactions
Reaction Time2–4 hoursProlonged time reduces yield

Mechanistic Considerations

The reaction proceeds through a betaine intermediate, which undergoes a-sigmatropic rearrangement to form the trans-alkene. Stereochemical analysis via NOESY confirms the (E)-configuration of the isopropenyl group, critical for subsequent hydrogenation.

Cyclopropanation and Ring-Opening Pathways

Cyclopropane Formation via Trimethylsulfonium Iodide

An alternative route involves cyclopropanation of 2-dioxolan-2-yl-6-ethenylpyridine (Formula LI) using trimethylsulfonium iodide. The sulfonium ylide, generated in situ with sodium hydride in DMSO, adds to the ethenyl group, forming a bicyclic cyclopropane derivative (Formula LII). This method, adapted from J. Org. Chem. 1973, achieves 60–75% yield but requires strict anhydrous conditions to prevent hydrolysis.

Acidic Hydrolysis to Isopropyl Group

The cyclopropane derivative undergoes ring-opening hydrolysis in 1M HCl/THF (1:1) at 60°C, yielding the isopropyl group via a carbocation intermediate. Quenching with sodium bicarbonate and extraction with dichloromethane provides the final product in 80–90% purity. Competing pathways, such as dioxolane ring cleavage (<10%), are minimized by maintaining pH > 4 during hydrolysis.

Acetal Protection and Deprotection Strategies

Synthesis of Dioxolane-Protected Intermediates

The dioxolane ring is introduced early in the synthesis to protect reactive carbonyl groups. For example, 1-(6-bromopyridin-2-yl)ethanone reacts with ethylene glycol and p-toluenesulfonic acid (PTSA) in benzene under Dean-Stark conditions, forming the acetal-protected intermediate in >99% yield. This step prevents undesired nucleophilic attacks during subsequent metal-catalyzed couplings.

Deprotection and Functional Group Interconversion

Deprotection of the dioxolane group is achieved via acid-catalyzed hydrolysis (1M HCl, 25°C, 2 hours), regenerating the carbonyl group. However, in the synthesis of 2-dioxolan-2-yl-6-isopropylpyridine, the acetal remains intact, necessitating careful selection of reaction conditions to avoid premature cleavage.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodYield (%)Purity (%)Key Advantage
Catalytic Hydrogenation90–9595–98High selectivity
Wittig Reaction70–8585–90Scalability
Cyclopropanation60–7580–85Novel intermediates

Hydrogenation is favored for industrial-scale production due to its simplicity and high yields, whereas the Wittig route offers flexibility for structural analogs. Cyclopropanation, while lower-yielding, provides access to strained intermediates for specialty applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[1,3]Dioxolan-2-yl-6-isopropylpyridine, and how can purity be ensured?

  • Methodology : A multi-step synthesis approach is typically employed. For example, the dioxolane moiety can be introduced via acid-catalyzed cyclization of diols with ketones or aldehydes . Post-synthesis, purity should be verified using high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For crystalline derivatives, X-ray diffraction (using SHELX software for refinement ) can resolve stereochemical ambiguities.

Q. How can the stability of this compound under varying experimental conditions be assessed?

  • Methodology : Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to monitor decomposition temperatures.
  • Solvent compatibility : Test solubility and degradation in polar (e.g., DMSO, water) and non-polar solvents.
  • pH sensitivity : Expose the compound to acidic/basic buffers and analyze via LC-MS for degradation products.
    Document discrepancies in stability profiles across studies and validate with controlled replicates .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in the pyridine and dioxolane regions.
  • IR spectroscopy : Identify functional groups (e.g., C-O-C in dioxolane at ~1100 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out adduct formation.
    Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics simulations : Model interactions with transition metals to assess catalytic potential.
  • Docking studies : If the compound is bioactive, simulate binding affinities to target proteins.
    Validate computational results with experimental kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

  • Methodology :

  • Systematic replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
  • Byproduct analysis : Use GC-MS or preparative TLC to isolate and characterize minor components.
  • Meta-analysis : Compare datasets across studies to identify trends (e.g., yield discrepancies linked to moisture sensitivity or oxygen exposure).
    Apply qualitative research frameworks to categorize sources of error (e.g., instrumental vs. procedural ).

Q. How can the compound’s stereoelectronic properties be exploited in supramolecular chemistry?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing motifs to identify non-covalent interactions (e.g., π-π stacking in pyridine rings).
  • Electrochemical analysis : Cyclic voltammetry to study redox behavior influenced by the isopropyl and dioxolane groups.
  • Host-guest studies : Test encapsulation efficiency with macrocycles (e.g., cucurbiturils) via fluorescence titration.
    Use SHELXL for refining crystallographic data and SHELXPRO for analyzing intermolecular interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound in the literature?

  • Methodology :

  • Critical appraisal : Compare experimental conditions (e.g., solvent effects on NMR chemical shifts).
  • Collaborative validation : Share raw data (e.g., crystallographic .cif files) via repositories for peer verification.
  • Multivariate analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier studies .

Q. What experimental designs minimize ambiguities in mechanistic studies involving this compound?

  • Methodology :

  • Isotopic labeling : Use deuterated analogs to trace reaction pathways (e.g., ²H-labeled dioxolane for kinetic isotope effects).
  • In-situ monitoring : ReactIR or stopped-flow spectroscopy to capture transient intermediates.
  • Control experiments : Test for radical vs. ionic mechanisms using scavengers (e.g., TEMPO for radicals).
    Align findings with time-resolved studies, as seen in longitudinal research frameworks .

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